molecular formula C22H19FN2O B2671056 3-(2-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one CAS No. 2034323-51-6

3-(2-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one

Cat. No.: B2671056
CAS No.: 2034323-51-6
M. Wt: 346.405
InChI Key: RMWPLCAAEUODIR-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a synthetic small molecule designed for pharmacological and chemical biology research. Its structure incorporates multiple privileged pharmacophores, including a 2-fluorophenyl group and a pyridinyl-substituted indolinone core , which are frequently explored in medicinal chemistry for their potential to modulate biological targets . The indolinone scaffold is a recognized structural motif in compounds with a broad spectrum of reported biological activities, making it a versatile starting point for investigating new therapeutic agents . Similarly, the fluorophenyl moiety is a common feature in optimizing the potency and physicochemical properties of drug candidates, as fluorine substitution can influence a molecule's binding affinity, metabolic stability, and membrane permeability . This compound is supplied exclusively for research applications, such as in vitro screening assays, structure-activity relationship (SAR) studies, and as a biochemical tool for target identification. Researchers are advised to consult the scientific literature for the specific biological data and handling procedures of this compound. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O/c23-20-4-2-1-3-17(20)6-8-22(26)25-14-11-19-15-18(5-7-21(19)25)16-9-12-24-13-10-16/h1-5,7,9-10,12-13,15H,6,8,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWPLCAAEUODIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure features a fluorophenyl moiety, an indolinyl group, and a pyridinyl component. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Indole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyridine Integration : The introduction of the pyridine ring often utilizes nucleophilic substitution methods.
  • Fluorination : The presence of the fluorine atom is critical for enhancing the compound's electronic properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown it to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation. Notably, it has been reported to have an IC50 value in the low micromolar range against breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)2.5
A549 (Lung Cancer)3.0
HeLa (Cervical Cancer)4.5

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. It has been effective against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Receptor Modulation : It can modulate receptors associated with inflammatory responses, thereby reducing inflammation.
  • DNA Interaction : Preliminary studies suggest potential interactions with DNA, leading to apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of the compound in various experimental models:

  • Study on Breast Cancer : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in MCF-7 xenograft models.
"The administration of this compound led to a significant decrease in tumor volume compared to control groups" .
  • Antimicrobial Efficacy : Another study examined its effect on biofilm-forming bacteria, revealing that the compound could disrupt biofilm integrity at sub-MIC levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be analyzed based on substituent effects, spectroscopic properties, and biological activity. Below are key comparisons with related molecules:

Pyrazoline Derivatives (ME Series)

details pyrazoline-based propan-1-one analogs (ME-1 to ME-4), which share a propan-1-one backbone but differ in substituents. For example:

Compound Substituent (R) Molecular Weight TLC Rf Key NMR Shifts (δ, ppm)
ME-1 Phenyl 338.40 0.45 1.32 (methylene), 3.69 (pyrazole)
ME-2 4-Fluorophenyl 356.39 0.38 1.28 (methylene), 3.65 (pyrazole)
ME-3 4-Chlorophenyl 372.85 0.40 1.27 (methylene), 3.65 (pyrazole)
ME-4 4-Bromophenyl 417.29* 0.42 1.30 (methylene), 3.66 (pyrazole)

Key Observations :

  • Substituent Effects : The 2-fluorophenyl group in the target compound may confer distinct electronic and steric properties compared to ME-2’s 4-fluorophenyl. Fluorine’s ortho position could reduce ring planarity, affecting binding interactions .
  • TLC Trends : Lower Rf values (e.g., ME-2: 0.38) correlate with increased polarity from electron-withdrawing groups like fluorine. The target compound’s Rf is expected to differ due to its indolin-pyridine system.
  • NMR Shifts : Methylene protons in ME analogs appear near δ 1.27–1.32, while pyrazole protons resonate at δ 3.65–3.67. The target compound’s indolin moiety may shift these signals upfield due to ring current effects .
Hydroxyphenyl-Pyridinyl Propanones (WHO-Evaluated Compounds)

highlights 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) and derivatives. These compounds share a propan-1-one core but feature hydroxyl groups instead of fluorine:

Compound Substituent (R) Genotoxicity Data
No. 2158 2-Hydroxyphenyl Negative in bacterial assays
Target 2-Fluorophenyl Not reported

Key Observations :

  • Toxicity Profile: The hydroxyl group in No. 2158 may increase reactivity (e.g., quinone formation), but fluorine in the target compound likely reduces such risks. However, fluorinated analogs require specific genotoxicity testing .
JWH Cannabinoid Analogs

lists JWH-307 and JWH-368, which contain fluorophenyl and naphthalenyl groups. While structurally distinct from the target compound, they illustrate the role of fluorine in enhancing lipophilicity and receptor binding:

Compound Fluorine Position Key Structural Feature
JWH-307 2-Fluorophenyl Naphthalenyl-propanone
Target 2-Fluorophenyl Pyridinyl-indolin-propanone

Key Observations :

  • The 2-fluorophenyl group in JWH-307 is associated with potent CB1 receptor affinity. The target compound’s indolin-pyridine system may direct activity toward different targets (e.g., kinases) .

Research Implications

  • Synthetic Optimization : The target compound’s indolin-pyridine scaffold may benefit from crystal structure refinement using tools like SHELXL () to elucidate conformational preferences .
  • Biological Screening : Prioritize assays for kinase inhibition or cytotoxicity, leveraging structural insights from ME-series analogs () and WHO-evaluated compounds ().

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